3-(Trifluoromethylsulphonyl)benzonitrile
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Overview
Description
3-(Trifluoromethylsulphonyl)benzonitrile is an organic compound with the molecular formula C8H4F3NO2S and a molecular weight of 235.19 g/mol It is characterized by the presence of a trifluoromethylsulphonyl group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of benzonitrile with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 3-(Trifluoromethylsulphonyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are also crucial in industrial settings to manage the handling of reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethylsulphonyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulphonyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used in substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group yields the corresponding amine, while substitution reactions can introduce various functional groups in place of the trifluoromethylsulphonyl group.
Scientific Research Applications
3-(Trifluoromethylsulphonyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethylsulphonyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylsulphonyl group can enhance the compound’s binding affinity and selectivity for its target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethylsulfonyl)benzonitrile
- 3-(Trifluoromethylsulfonyl)benzaldehyde
- 3-(Trifluoromethylsulfonyl)benzoic acid
Uniqueness
3-(Trifluoromethylsulphonyl)benzonitrile is unique due to the presence of both a trifluoromethylsulphonyl group and a nitrile group. This combination imparts distinct chemical properties, such as increased electron-withdrawing capability and potential for diverse chemical transformations. These properties make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(trifluoromethylsulfonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2S/c9-8(10,11)15(13,14)7-3-1-2-6(4-7)5-12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMJEHMFHQKWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1274903-99-9 |
Source
|
Record name | 3-(Trifluoromethylsulphonyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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